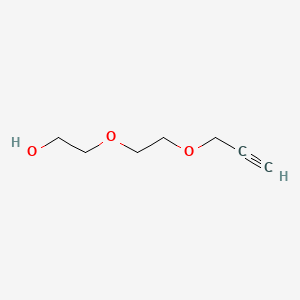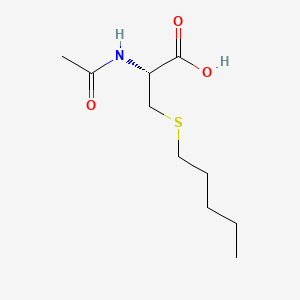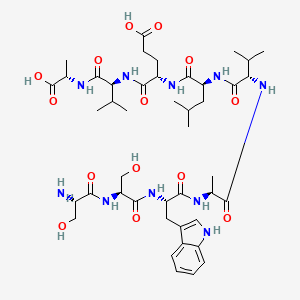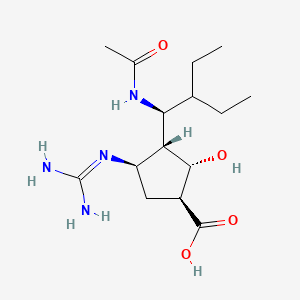
Propargyl-PEG2-OH
Übersicht
Beschreibung
Propargyl-PEG2-OH: is a polyethylene glycol (PEG)-based PROTAC linker. It plays a crucial role in the synthesis of Thalidomide-O-PEG2-propargyl . This compound contains an alkyne group, making it suitable for click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG2-OH: findet Anwendungen in verschiedenen Bereichen:
Chemie: Wird für Biokonjugation und Wirkstoffabgabe verwendet.
Biologie: Ermöglicht gezielte Proteindegradation über PROTACs.
Medizin: Kann die Löslichkeit und Pharmakokinetik von Medikamenten verbessern.
Industrie: Erleichtert die Entwicklung neuartiger Therapeutika.
5. Wirkmechanismus
Der Mechanismus beinhaltet die Verwendung von PROTACs (PROteolysis TAgeting Chimeras). Diese Moleküle bestehen aus zwei Liganden, die durch einen Linker verbunden sind. Ein Ligand bindet an eine E3-Ubiquitinligase, während der andere ein bestimmtes Protein anvisiert. Das Ubiquitin-Proteasom-System baut dann das Zielprotein selektiv ab .
Wirkmechanismus
Target of Action
Propargyl-PEG2-OH, also known as 2-(2-prop-2-ynoxyethoxy)ethanol or Ethanol, 2-(2-(2-propynyloxy)ethoxy)-, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Mode of Action
The compound works by exploiting the intracellular ubiquitin-proteasome system . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Alkyne group in the compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system . This system plays a crucial role in regulating various cellular processes by degrading proteins. The compound, being a PROTAC linker, can selectively degrade target proteins, thereby affecting the pathways these proteins are involved in .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, stability, and bioavailability of the parent compound .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that these proteins are involved in, potentially leading to therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions in the environment . Additionally, factors such as pH, temperature, and the presence of other biomolecules can also influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Der Syntheseweg für Propargyl-PEG2-OH beinhaltet das Anbringen der Alkingruppe an ein PEG-Rückgrat. Spezifische Reaktionsbedingungen und industrielle Produktionsmethoden können variieren, aber die wichtigsten Schritte umfassen:
PEG-Modifikation: Beginnen Sie mit einem PEG-Molekül (Polyethylenglykol) und führen Sie die Propargylgruppe (Alkin) an einem Ende ein.
Reinigung: Reinigen Sie die resultierende Verbindung, um . zu erhalten.
Analyse Chemischer Reaktionen
Propargyl-PEG2-OH: kann an kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAc) teilnehmen. Häufige Reagenzien und Bedingungen umfassen:
Azid-haltige Moleküle: Reagiert mit Molekülen, die Azidgruppen enthalten.
Kupferkatalysator: Erfordert Kupfer als Katalysator.
Click-Chemie: Bildet eine stabile Triazolbindung.
Wichtige Produkte, die aus diesen Reaktionen entstehen, umfassen Konjugate mit anderen Molekülen, wie z. B. Medikamenten oder Targeting-Liganden.
Vergleich Mit ähnlichen Verbindungen
Propargyl-PEG2-OH: sticht aufgrund seiner PEG-basierten Struktur und Alkinfunktionalität hervor. Ähnliche Verbindungen umfassen andere PROTAC-Linker und PEG-Derivate.
Eigenschaften
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-4-9-6-7-10-5-3-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSDTFBXUYBZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222513 | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7218-43-1 | |
| Record name | 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7218-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(propyn-2-yloxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)





